molecular formula C20H30O4 B8082259 14-Deoxy-11,12-didehydroandrographolide

14-Deoxy-11,12-didehydroandrographolide

Cat. No.: B8082259
M. Wt: 334.4 g/mol
InChI Key: GVRNTWSGBWPJGS-UHFFFAOYSA-N
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Description

14-Deoxy-11,12-didehydroandrographolide is a complex organic compound with a unique structure that includes a furanone ring and a decahydro-naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Deoxy-11,12-didehydroandrographolide involves multiple steps. The process typically starts with the preparation of the decahydro-naphthalene moiety, followed by the introduction of the furanone ring. Key steps include:

    Hydrogenation: The naphthalene ring is hydrogenated to form the decahydro-naphthalene structure.

    Hydroxylation: Hydroxyl groups are introduced at specific positions on the decahydro-naphthalene ring.

    Furanone Ring Formation: The furanone ring is formed through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts to enhance reaction rates and yields. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate the naphthalene ring.

    Selective Hydroxylation: Employing specific reagents to introduce hydroxyl groups at desired positions.

    Cyclization: Utilizing acidic or basic conditions to promote the formation of the furanone ring.

Chemical Reactions Analysis

Types of Reactions

14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups on the furanone ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted furanones.

Scientific Research Applications

14-Deoxy-11,12-didehydroandrographolide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 14-Deoxy-11,12-didehydroandrographolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Deoxy-11,12-didehydroandrographolide is unique due to its specific combination of a furanone ring and a decahydro-naphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRNTWSGBWPJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 2
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 3
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 4
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 5
14-Deoxy-11,12-didehydroandrographolide
Reactant of Route 6
14-Deoxy-11,12-didehydroandrographolide

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